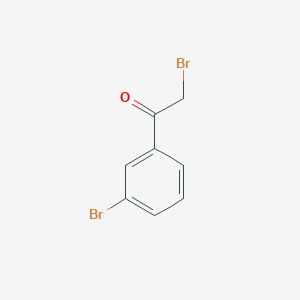

3-Bromophenacyl bromide

Übersicht

Beschreibung

3-Bromophenacyl bromide is a versatile organic intermediate that plays a significant role in synthetic organic chemistry. It serves as a key precursor for the development of various biologically important heterocyclic compounds and other industrially important scaffolds . The compound is characterized by the presence of a bromine atom attached to the phenacyl group, which is a benzene ring bearing an acyl and a bromine substituent.

Synthesis Analysis

The synthesis of compounds related to 3-bromophenacyl bromide involves various innovative methods. For instance, the synthesis of cyclic carbonates from phenacyl bromide, CO2, and aldehyde is achieved through a three-component cyclization reaction in the presence of lithium diisopropylamide (LDA) under mild conditions . Additionally, the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, a compound structurally related to phenacyl bromide, involves the reaction of 1-bromo-3,3-dimethylbut-1-ene with phenylphonous dichloride, followed by reduction and quaternization .

Molecular Structure Analysis

The molecular structure of compounds derived from phenacyl bromide can be complex. For example, the crystal and molecular structure of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, a related compound, reveals a puckered four-membered ring with a dihedral angle of 34.0°. The substituents on the ring, including the phenyl group and bromo-substituent, exhibit cis and trans relations, respectively .

Chemical Reactions Analysis

Phenacyl bromide undergoes various chemical reactions that lead to the formation of diverse compounds. For instance, the dehalogenation of phenacyl bromide can yield 1,2-dibenzoylethane, with by-products such as 2,4-diphenylfuran and phenacyl chloride, depending on the metallic ions and complexing agents used . In another example, indium-mediated allylation reactions of phenacyl bromides in aqueous solution form homoallylic bromohydrins, which can be converted to allylic epoxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromophenacyl bromide and its derivatives are influenced by their molecular structures. The presence of bromine atoms imparts reactivity towards nucleophilic substitution reactions, which is a key feature utilized in synthetic applications. The compounds often exhibit moderate to good yields and can be synthesized under relatively mild conditions, as seen in the synthesis of cyclic carbonates . The molecular structure, particularly the arrangement of substituents around the core ring structure, can significantly affect the physical properties such as melting points and solubility .

Wissenschaftliche Forschungsanwendungen

1. Gastrointestinal Protection

3-Bromophenacyl bromide (BPB) demonstrates significant anti-ulcer and cytoprotective activities against experimentally induced gastroduodenal lesions. BPB effectively inhibits gastric acid secretion and acidity, thereby reducing the formation of gastric lesions caused by ethanol and protecting intestinal mucosa against duodenal ulcers induced by cysteamine. This action is associated with the preservation of gastric wall mucus, nonprotein sulfhydryls (NP-SH), and myeloperoxidase levels in the glandular stomach of rats following ethanol-induced gastric lesions (Tariq et al., 2006).

2. Calcium Influx in Fibroblasts

BPB is known to induce calcium influx in human gingival fibroblasts. In studies involving fura-2-loaded human gingival fibroblasts, BPB evoked a dose-dependent increase in intracellular calcium concentration. This effect is attributable to the influx of extracellular calcium rather than inhibition of phospholipase A2 (PLA2) activity, as other PLA2 inhibitors did not induce similar calcium mobilization (Ogata et al., 2002).

3. Impact on Long-Term Potentiation in the Brain

BPB affects the induction and maintenance of long-term potentiation (LTP) in the hippocampus. Specifically, it was found that BPB application resulted in a significant reduction in the magnitude of LTP induced by a theta burst stimulation paradigm in hippocampal slices. This suggests a critical role for PLA2 activation in the expression of LTP, although PLA2 is not required for the maintenance of potentiation (Massicotte et al., 1990).

4. Inhibition of Adenylate Cyclase

BPB has been shown to irreversibly inhibit adenylate cyclase activity, a key enzyme in the signal transduction pathway. This inhibition is evident in both the presence and absence of Gs protein, suggesting that BPB may modify the catalytic protein or affect its interaction with Gs protein (O'Donnell & Howlett, 1991).

5. Modification of Enzymatic Activity

BPB modifies the histidine residue in phospholipase A2 from Naja naja naja, leading to almost complete loss of enzymatic activity. This modification is pH-dependent and affected by various cations, suggesting an active site role for the histidine residue (Roberts et al., 1977).

6. Inhibition of Various Enzymatic Activities

BPB demonstrates a nonspecific inhibitory effect on a range of enzymes, including phospholipase C and modification of sulfhydryl groups. Its ability to modify amino acid residues other than active-site histidines indicates a broader reactivity than previously considered, suggesting caution in its use as a selective inhibitor in experiments (Kyger & Franson, 1984).

Safety And Hazards

3-Bromophenacyl bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Eigenschaften

IUPAC Name |

2-bromo-1-(3-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBXSQBQPJWECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334077 | |

| Record name | 3-Bromophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromophenacyl bromide | |

CAS RN |

18523-22-3 | |

| Record name | 3-Bromophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(3-bromophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

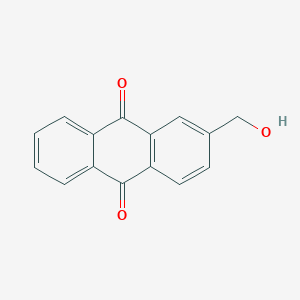

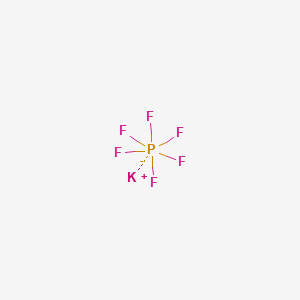

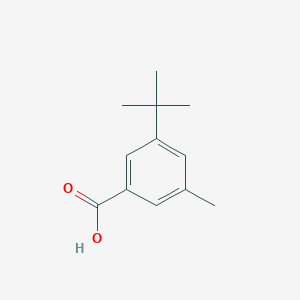

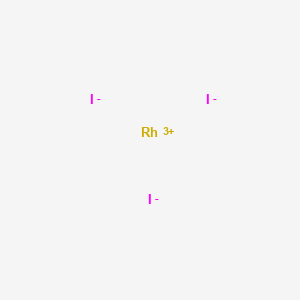

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-Bromophenacyl bromide in the synthesis of 2-(3-bromophenyl)imidazo[2,1-b]oxazole?

A1: 3-Bromophenacyl bromide serves as a crucial building block in the synthesis of 2-(3-bromophenyl)imidazo[2,1-b]oxazole. [] The reaction, conducted under microwave irradiation and utilizing potassium carbonate as a base in dimethylformamide, involves a domino mechanism. Initially, 3-Bromophenacyl bromide undergoes N-alkylation with 2-nitroimidazole. Subsequently, base-promoted deprotonation occurs adjacent to the carbonyl group, generating an enolate anion. This anion then undergoes an intramolecular SNAr reaction, displacing the nitro group as potassium nitrite and ultimately forming the imidazo[2,1-b]oxazole ring system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)

![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)